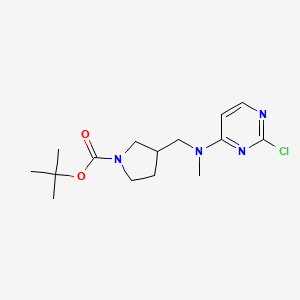

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 1420844-95-6) is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at the 1-position and a methylamino-linked 2-chloropyrimidine moiety at the 3-position. Its structure suggests applications as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or nucleoside analogs, where the chloropyrimidine group may act as a reactive site for cross-coupling reactions .

Properties

Molecular Formula |

C15H23ClN4O2 |

|---|---|

Molecular Weight |

326.82 g/mol |

IUPAC Name |

tert-butyl 3-[[(2-chloropyrimidin-4-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-6-11(10-20)9-19(4)12-5-7-17-13(16)18-12/h5,7,11H,6,8-10H2,1-4H3 |

InChI Key |

NHWCXDDAVJMRRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloropyrimidine with methylamine to form the intermediate 2-chloropyrimidin-4-yl(methyl)amine. This intermediate is then reacted with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate under basic conditions to yield the final product .

Chemical Reactions Analysis

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Oxidation and Reduction: The pyrrolidine ring and the amino groups can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the Catalog of Pyridine Compounds (2017):

Key Observations:

- Heteroaromatic Rings : The target compound contains a pyrimidine ring, while others feature pyridine cores. Pyrimidines are more electron-deficient, enhancing reactivity in nucleophilic aromatic substitution compared to pyridines .

- Halogen Substituents : The 2-chloro group in the target compound contrasts with iodine () and bromine (). Chlorine offers moderate leaving-group ability, whereas bromine/iodine may enhance reactivity in cross-coupling reactions .

- Functional Groups: The methylamino group in the target compound distinguishes it from ether-linked analogs (e.g., methoxy in ). This amine could participate in hydrogen bonding or serve as a site for further derivatization .

Biological Activity

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H23ClN4O2

- Molecular Weight: 326.82 g/mol

- CAS Number: Not specified in the sources but can be derived from the molecular formula.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl pyrrolidine derivatives with chloropyrimidine derivatives. The process typically requires multiple steps, including protection and deprotection strategies to ensure the functional groups remain intact during the synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Effects

Research has shown that related compounds possess anti-inflammatory properties. A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, demonstrating equipotent anti-inflammatory activities compared to established drugs like indomethacin .

The proposed mechanism for the biological activity of these compounds often involves interaction with specific receptors or enzymes that play crucial roles in cellular signaling pathways. For example, the inhibition of certain kinases or transcription factors can lead to reduced tumor growth and inflammation.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.